2-Amino-1-(4-ethylpiperazin-1-yl)-3-phenylpropan-1-one
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Overview
Description
2-Amino-1-(4-ethylpiperazin-1-yl)-3-phenylpropan-1-one is a chemical compound with a complex structure that includes an amino group, an ethylpiperazine moiety, and a phenylpropanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-ethylpiperazin-1-yl)-3-phenylpropan-1-one typically involves multiple steps. One common method includes the reaction of 4-ethylpiperazine with a suitable phenylpropanone derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The reaction conditions are optimized to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography, is essential to isolate the final product from any impurities.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(4-ethylpiperazin-1-yl)-3-phenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The amino and piperazine groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-Amino-1-(4-ethylpiperazin-1-yl)-3-phenylpropan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-1-(4-ethylpiperazin-1-yl)-3-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-(4-methylpiperazin-1-yl)-3-phenylpropan-1-one
- 2-Amino-1-(4-ethylpiperidin-1-yl)-3-phenylpropan-1-one
Uniqueness
2-Amino-1-(4-ethylpiperazin-1-yl)-3-phenylpropan-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
1008946-30-2 |
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Molecular Formula |
C15H23N3O |
Molecular Weight |
261.36 g/mol |
IUPAC Name |
2-amino-1-(4-ethylpiperazin-1-yl)-3-phenylpropan-1-one |
InChI |
InChI=1S/C15H23N3O/c1-2-17-8-10-18(11-9-17)15(19)14(16)12-13-6-4-3-5-7-13/h3-7,14H,2,8-12,16H2,1H3 |
InChI Key |
JHRGPFIZYCKFGS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C(CC2=CC=CC=C2)N |
solubility |
37.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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